molecular formula C12H14ClN3O B1344426 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole CAS No. 1035840-25-5

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

Cat. No. B1344426
M. Wt: 251.71 g/mol
InChI Key: UOYWZGNXQWELDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including cyclization and substitution reactions. For instance, the synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines involves cyclization of amino alcohols and subsequent demethylation . Another example is the preparation of 3-substituted 6-(4-chlorophenyl)-9-methyl-12H- benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines, which utilizes a silylation–amination reaction as a key step . These methods could potentially be adapted for the synthesis of "6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole" is characterized by the presence of a benzoxazole ring and various substituents that influence their pharmacological properties. For example, the presence of a chloro substituent and the configuration of the diazepine ring are crucial for the activity of the compounds . Conformational analysis of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives has shown that the spatial arrangement of pharmacophores is important for their agonistic effects on benzodiazepine receptors .

Chemical Reactions Analysis

The chemical reactions involving these compounds are typically centered around the functional groups present in the molecule. For instance, the demethylation step in the synthesis of benzazepines is a crucial reaction that affects the dopaminergic activity of the resulting compounds . The silylation–amination reaction used in the synthesis of benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines is another example of a specific chemical transformation that can be used to introduce various substituents into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. Lipophilicity, for example, has been found to correlate with central dopaminergic activity in benzazepines . The introduction of different substituents can also affect the anticonvulsant activity of oxadiazole derivatives, as seen in the pharmacological evaluation of these compounds . These properties are essential for understanding the behavior of the compounds in biological systems and for optimizing their pharmacological profiles.

Scientific Research Applications

Pharmacological Research

In the domain of pharmacology, significant emphasis is placed on the synthesis and evaluation of benzodiazepine derivatives for their potential medicinal properties. For instance, Narayana et al. (2006) developed novel triazolo[4,3-a][1,4]benzodiazepines with potent anticonvulsant activity, showcasing the therapeutic potential of benzodiazepine derivatives in treating seizures, compared to standard drugs like diazepam Narayana, K. K. Vijaya Raj, B. V. Ashalatha, & N. Kumari, 2006.

Environmental Impact Studies

The environmental impact of benzodiazepines, particularly their transformation during water treatment processes, has been a subject of study. Yang et al. (2018) investigated the chlorination of diazepam and oxazepam, identifying several transformation products. This research highlights the need for understanding the fate of pharmaceuticals in water treatment systems and their potential environmental impacts Yang, Xu, Kookana, Williams, Du, Ying, & Gu, 2018.

Material Science and Chemistry

In material science and chemistry, the focus is on the synthesis of benzodiazepine derivatives for various applications. Shaabani et al. (2009) developed a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, illustrating the versatility of these compounds in chemical synthesis and potential applications in creating new materials with unique properties Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009.

properties

IUPAC Name

6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYWZGNXQWELDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649190
Record name 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

CAS RN

1035840-25-5
Record name 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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